molecular formula C9H12N2O B13647192 5-Cyclopropoxy-6-methylpyridin-2-amine

5-Cyclopropoxy-6-methylpyridin-2-amine

Cat. No.: B13647192
M. Wt: 164.20 g/mol
InChI Key: NPDWIHWVLYVUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropoxy-6-methylpyridin-2-amine is a chemical compound of interest in medicinal chemistry and drug discovery. It features a 2-aminopyridine scaffold, a structure frequently found in compounds with significant biological activity. The 2-aminopyridine core is a known pharmacophore in kinase inhibitor design . The cyclopropoxy substituent is a valuable structural motif that can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . As a building block, this compound can be used to synthesize more complex molecules for pharmaceutical and agrochemical research. It is suitable for cross-coupling reactions, functional group transformations, and the development of compound libraries for high-throughput screening. Researchers can utilize this chemical in probing biological pathways and as a key intermediate in synthesizing potential therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-cyclopropyloxy-6-methylpyridin-2-amine

InChI

InChI=1S/C9H12N2O/c1-6-8(12-7-2-3-7)4-5-9(10)11-6/h4-5,7H,2-3H2,1H3,(H2,10,11)

InChI Key

NPDWIHWVLYVUQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)OC2CC2

Origin of Product

United States

Overview of Pyridin 2 Amine and Cyclopropane Chemistry in Advanced Organic Synthesis

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The versatility of the pyridine scaffold is further demonstrated by its presence in numerous FDA-approved drugs targeting a wide spectrum of diseases. acs.orgnih.gov Modifications to the pyridine ring, through the introduction of various substituents, allow for the fine-tuning of a compound's biological activity, selectivity, and metabolic stability. This adaptability has made pyridine and its derivatives a focal point of extensive research in drug discovery and development. nih.govwustl.edu

Role of Cyclopropoxy Moieties in Molecular Design and Reactivity

The cyclopropyl (B3062369) group, and by extension the cyclopropoxy moiety, is a unique functional group that has gained increasing attention in molecular design. rsc.orgnih.gov The three-membered ring of cyclopropane (B1198618) possesses significant ring strain, which results in unusual bonding characteristics. The carbon-carbon bonds have a higher p-character than typical alkanes, leading to electronic properties that can mimic those of a double bond. When incorporated into a larger molecule, a cyclopropyl group can introduce conformational rigidity, locking flexible chains into a more defined orientation. This can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.

Contextualization of 5-Cyclopropoxy-6-methylpyridin-2-amine within Pyridin-2-amine Derivatives Research

The compound this compound is a specific example of a substituted pyridin-2-amine. The pyridin-2-amine core is a common structural motif in a variety of biologically active molecules. The amino group at the 2-position can act as a key pharmacophoric feature, participating in hydrogen bonding and other interactions with biological targets.

Research into pyridin-2-amine derivatives is extensive, with a focus on synthesizing analogues with diverse substitution patterns to explore structure-activity relationships. nih.govdicp.ac.cnrsc.org The synthesis of such compounds often involves multi-step sequences, starting from readily available pyridine precursors. Common synthetic strategies include nucleophilic aromatic substitution reactions, cross-coupling reactions, and the construction of the pyridine ring from acyclic precursors. dicp.ac.cnrsc.org

While specific research on this compound is not widely available in the public domain, its structure suggests it would be of interest in medicinal chemistry research. The combination of the proven pyridin-2-amine scaffold with the unique properties of the cyclopropoxy group and the additional methyl substituent presents a molecule with the potential for novel biological activity. The synthesis of this compound would likely involve the introduction of the cyclopropoxy group onto a pre-functionalized pyridine ring, a process that can be synthetically challenging but offers access to a unique chemical space.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H12N2OPubChem nih.gov
Molecular Weight164.21 g/mol PubChem nih.gov
XLogP31.3PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count3PubChem nih.gov
Rotatable Bond Count2PubChem nih.gov
Exact Mass164.094963015PubChem nih.gov
Monoisotopic Mass164.094963015PubChem nih.gov
Topological Polar Surface Area53.3 ŲPubChem nih.gov
Heavy Atom Count12PubChem nih.gov
Formal Charge0PubChem nih.gov
Complexity179PubChem nih.gov

Synthetic Strategies and Methodologies for 5 Cyclopropoxy 6 Methylpyridin 2 Amine

Retrosynthetic Analysis of 5-Cyclopropoxy-6-methylpyridin-2-amine

A retrosynthetic analysis of this compound suggests several potential disconnection points. The primary disconnections involve the C-O bond of the cyclopropoxy group and the C-N bond of the amino group.

One logical disconnection is at the cyclopropyl (B3062369) ether linkage. This leads to a key intermediate, 5-hydroxy-6-methylpyridin-2-amine, and a cyclopropyl halide or a related cyclopropylating agent. The formation of this ether bond can be envisioned through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Alternatively, the amino group at the C2 position can be disconnected. This approach would involve the late-stage introduction of the amine, potentially from a 2-halopyridine precursor, such as 2-bromo-5-cyclopropoxy-6-methylpyridine.

A third strategy involves the construction of the substituted pyridine (B92270) ring itself from acyclic precursors already bearing some or all of the necessary functionalities. This would involve a cyclization reaction as the key step.

Precursor Synthesis and Functionalization

The synthesis of this compound is heavily reliant on the efficient preparation and functionalization of key pyridine precursors.

A common and versatile precursor for the target molecule is a halogenated 2-amino-6-methylpyridine (B158447) derivative. For instance, 5-bromo-6-methylpyridin-2-amine is a valuable intermediate. One synthetic route to this precursor involves the direct bromination of 6-methylpyridin-2-amine. However, controlling the regioselectivity of this electrophilic substitution can be challenging.

A more controlled approach starts from 2-bromo-3-methylpyridine. Treatment of this compound with sodium amide in an inert solvent like xylene under reflux conditions can yield 2-amino-5-bromo-6-methylpyridine through a Chichibabin-type reaction mechanism. chemicalbook.comchemicalbook.com

Another important precursor is a hydroxylated pyridine, such as 6-methyl-5-nitropyridin-2-ol. indiamart.com The nitro group can later be reduced to an amino group, and the hydroxyl group serves as a handle for the introduction of the cyclopropoxy moiety. The synthesis of this precursor can be achieved through the nitration of 2-hydroxy-6-methylpyridine.

The following table summarizes key precursors and their potential synthetic routes.

PrecursorStarting MaterialKey Reagents and ConditionsReference
5-Bromo-6-methylpyridin-2-amine2-Bromo-3-methylpyridineSodium amide, xylene, reflux chemicalbook.comchemicalbook.com
6-Methyl-5-nitropyridin-2-ol2-Hydroxy-6-methylpyridineNitrating agent (e.g., HNO₃/H₂SO₄) indiamart.com
2-Amino-6-chloro-5-methylpyridine2-Amino-6-chloropyridineMethylating agent (e.g., methylboronic acid), Pd catalyst sci-hub.seresearchgate.net

The introduction of the cyclopropoxy group is a critical step in the synthesis. This is typically achieved through an etherification reaction.

Starting from a 5-hydroxypyridine precursor, such as 5-hydroxy-6-methylpyridin-2-amine (which can be obtained from the corresponding nitro compound by reduction), the cyclopropoxy group can be introduced via a Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a suitable base to form a phenoxide, followed by reaction with a cyclopropyl halide (e.g., cyclopropyl bromide).

Alternatively, metal-catalyzed cross-coupling reactions offer a modern and efficient approach. The Ullmann condensation, a copper-catalyzed reaction, can be employed to couple a 5-halopyridine precursor (e.g., 5-bromo-6-methylpyridin-2-amine) with cyclopropanol (B106826) in the presence of a base. wikipedia.org While traditionally requiring harsh conditions, modern modifications of the Ullmann reaction often proceed under milder conditions. mdpi.comnih.govorganic-chemistry.org

Another powerful method is the Buchwald-Hartwig etherification. organic-chemistry.orgwikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction can effectively form the C-O bond between a 5-halopyridine and cyclopropanol. This method is known for its high functional group tolerance and generally milder reaction conditions compared to the classical Ullmann condensation.

Reaction TypePrecursorReagentsCatalystReference
Williamson Ether Synthesis5-Hydroxy-6-methylpyridin-2-amineBase (e.g., NaH), Cyclopropyl bromide--
Ullmann Condensation5-Bromo-6-methylpyridin-2-amineCyclopropanol, Base (e.g., K₂CO₃)Copper salt (e.g., CuI) wikipedia.org
Buchwald-Hartwig Etherification5-Bromo-6-methylpyridin-2-amineCyclopropanol, Base (e.g., NaOtBu)Palladium complex with phosphine (B1218219) ligand organic-chemistry.orgwikipedia.org

The amino group at the C2 position of the pyridine ring can be introduced at various stages of the synthesis. If the synthesis starts with a precursor that does not already contain the amino group, several methods can be employed for its installation.

The Chichibabin reaction is a classic method for the amination of pyridines, involving the reaction of the pyridine with sodium amide in liquid ammonia (B1221849) or an inert solvent. google.com This reaction typically directs the amino group to the 2-position.

For precursors that are halogenated at the C2 position (e.g., 2-bromo-5-cyclopropoxy-6-methylpyridine), a nucleophilic aromatic substitution (SNAr) with an ammonia equivalent can be performed. Alternatively, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile and widely used method for the formation of the C-N bond. wikipedia.orgyoutube.com

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the fully substituted pyridine ring in a single or a few steps from acyclic precursors.

While no specific cyclization reactions leading directly to this compound have been detailed in the readily available literature, general pyridine synthesis methodologies can be conceptually applied.

One such approach is the Guareschi-Thorpe condensation, which involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound. By carefully selecting appropriately substituted starting materials, it might be possible to construct the desired pyridine ring. For instance, a β-keto ester bearing a cyclopropoxy group could potentially be condensed with an enamine derived from acetone (B3395972) and ammonia to build the core structure.

Another strategy involves the [4+2] cycloaddition (Diels-Alder) reaction between a 1-aza-1,3-butadiene and an alkyne. A suitably substituted azadiene could react with an alkyne to form a dihydropyridine (B1217469) intermediate, which can then be oxidized to the aromatic pyridine.

These direct routes, while conceptually plausible, would require significant synthetic development to be applied to the specific target molecule.

Cyclization Reactions for Pyridine Ring Formation

Base-Promoted Cascade Reactions

Base-promoted cascade reactions provide an efficient, metal-free pathway to construct highly substituted 2-aminopyridines in a single pot. acs.org A notable example involves the reaction of N-propargylic β-enaminones with formamides, where a base like sodium hydroxide (B78521) (NaOH) initiates a sequence of intramolecular cyclization and intermolecular addition. dicp.ac.cnnih.gov In this process, the N-propargylic β-enaminone first cyclizes to form a 1,4-oxazepine (B8637140) intermediate. A formamide (B127407) then acts as a nucleophile, attacking the oxazepine. This is followed by a spontaneous deformylation step, yielding the final 2-aminopyridine (B139424) product. dicp.ac.cn This method is advantageous due to its mild, room-temperature conditions and the use of a simple inorganic base as the sole additive. acs.orgacs.org

For the specific synthesis of this compound, this strategy would require carefully designed precursors incorporating the cyclopropoxy and methyl groups at the correct positions on the enaminone backbone.

Reaction Type Key Reagents Catalyst/Promoter General Conditions Advantages
Cascade CyclizationN-propargylic β-enaminones, FormamidesNaOH, KOH, or LiOHRoom Temperature, DMSOMetal-free, mild conditions, one-pot synthesis. dicp.ac.cnacs.org
Transition Metal-Catalyzed Cycloadditions

Transition metal-catalyzed [2+2+2] cycloaddition reactions are a formidable tool for the de novo construction of pyridine rings. researchgate.netrsc.org This atom-economical process involves the coupling of two alkyne molecules and a nitrile, which provides the nitrogen atom for the pyridine ring. rsc.org A wide range of transition metals, including cobalt, rhodium, iridium, and ruthenium, can catalyze this transformation, often with high regioselectivity. researchgate.netacsgcipr.org

To synthesize this compound via this route, the key precursors would be a diyne incorporating the cyclopropoxy substituent and propyne (B1212725) (to provide the methyl group), which would react with cyanamide (B42294) or a protected ammonia equivalent to form the 2-amino functionality. The choice of metal catalyst and ligands is crucial for controlling the substitution pattern and achieving high yields. rsc.org

Catalyst System Typical Substrates Key Features
Cobalt (e.g., CoCp(CO)₂)Diynes, NitrilesHigh efficiency for intermolecular reactions.
Ruthenium (e.g., Ru(II) complexes)Alkynes, NitrilesGood functional group tolerance. acsgcipr.org
Iridium (e.g., Ir-complexes with chiral ligands)Diynes, AlkynesEnables enantioselective synthesis of chiral pyridines. rsc.org
Multicomponent Reactions

Multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a one-pot process to form a complex product, incorporating most or all of the starting material atoms. mdpi.com Various MCRs have been developed for the synthesis of 2-aminopyridines, often involving the condensation of ketones, aldehydes, malononitrile, and an ammonia source like ammonium (B1175870) acetate (B1210297) or carbonate. mdpi.comscispace.com These reactions can proceed without a catalyst or be promoted by various catalysts, offering a rapid and efficient route to functionalized pyridines under environmentally benign conditions. nih.govrsc.org

A hypothetical MCR for this compound could involve the reaction of a β-keto ester bearing a cyclopropoxy group, an aldehyde, malononitrile, and an ammonium salt. The reaction proceeds through a series of condensations, Michael additions, and cyclization/aromatization steps to build the substituted pyridine ring in a single operation. nih.gov

MCR Type Typical Components Conditions Advantages
Four-componentKetone, Aldehyde, Malononitrile, Ammonium AcetateCatalyst-free, solvent-free, or catalyzed (e.g., Cu nanoparticles). mdpi.comscispace.comHigh atom economy, operational simplicity, rapid. nih.gov
Three-componentEnaminone, Malononitrile, Primary AmineSolvent-free, heating. researchgate.netAccess to diverse substitution patterns.

Amination Reactions at the C2 Position

An alternative major strategy for synthesizing 2-aminopyridines involves the functionalization of a pre-formed pyridine ring. This typically starts with a 2-halopyridine (e.g., 2-chloro- or 2-bromo-5-cyclopropoxy-6-methylpyridine), followed by the introduction of an amino group using cross-coupling methodologies.

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. acsgcipr.org The mechanism involves a catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orglibretexts.org The development of various generations of sterically hindered and electron-rich phosphine ligands (e.g., BINAP, XPhos, BrettPhos) has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines with aryl chlorides, bromides, and triflates under increasingly mild conditions. wikipedia.orgsnnu.edu.cn

To synthesize this compound, a 2-halo-5-cyclopropoxy-6-methylpyridine would be coupled with an ammonia equivalent (such as benzophenone (B1666685) imine, followed by hydrolysis) or directly with ammonia under specialized conditions.

Catalyst System Amine Source Base Typical Solvents
Pd₂(dba)₃ / BINAPPrimary aminesNaOt-BuToluene, Dioxane
Pd(OAc)₂ / XPhosAmmonia equivalentsK₃PO₄, Cs₂CO₃Toluene, THF
BrettPhos PalladacyclePrimary & Secondary aminesLiHMDSTHF, t-BuOH
Ullmann-type Amination Protocols

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds, representing an important alternative to palladium-based methods. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols have been developed that use catalytic amounts of copper salts (e.g., CuI) in combination with various ligands, which allows the reaction to proceed under much milder conditions. nih.gov Ligands such as amino acids (e.g., L-proline), diamines, and phenanthrolines have proven effective in facilitating the coupling of aryl halides with a broad range of amines. nih.govtcichemicals.com Ligand-free protocols have also been reported, particularly for activated substrates. researchgate.net

The synthesis of this compound via this method would involve reacting 2-halo-5-cyclopropoxy-6-methylpyridine with an amine source in the presence of a copper(I) catalyst and a suitable ligand.

Catalyst System Amine Source Base Typical Conditions
CuI / L-prolinePrimary amines, N-heterocyclesK₂CO₃, K₃PO₄40-90 °C, DMSO
CuI / Diamine LigandPrimary & Secondary aminesNaOt-Bu, K₃PO₄Room Temp to 80 °C, Toluene
CuI (ligand-free)Sodium azide (B81097) (followed by reduction)K₂CO₃Ethanol, Reflux
Reductive Amination Strategies

Reductive amination is a versatile method for forming amines, though its application to the direct synthesis of aromatic amines like 2-aminopyridines is less direct than cross-coupling. wikipedia.org A common strategy that falls under this category is the reduction of a corresponding nitro compound. For the target molecule, this would entail the synthesis of 5-cyclopropoxy-6-methyl-2-nitropyridine, followed by its reduction to the desired 2-amine. The nitration of a pyridine ring followed by reduction is a classic and effective two-step amination process. chemicalbook.com

A variety of reducing agents can be employed for the nitro-to-amine transformation, ranging from catalytic hydrogenation to metal/acid combinations. jocpr.com The choice of reagent depends on the tolerance of other functional groups within the molecule.

Reduction Method Reagent Conditions Selectivity
Catalytic HydrogenationH₂, Pd/C or PtO₂Room temperature, atmospheric or high pressureHighly efficient, but can reduce other unsaturated groups.
Metal in AcidSnCl₂/HCl or Fe/HClRefluxChemoselective for the nitro group.
Transfer HydrogenationHydrazine hydrate, Pd/CRefluxMild alternative to using H₂ gas.

Etherification Methods for Cyclopropoxy Group Introduction

The formation of the cyclopropoxy ether bond on the pyridine ring is the cornerstone of the synthesis of this compound. This transformation can be approached through classical nucleophilic substitution reactions or modern metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the synthesis of aryl ethers. In the context of producing this compound, this would typically involve the reaction of a pyridine precursor bearing a suitable leaving group at the C-5 position with a cyclopropanol-derived nucleophile.

The Williamson ether synthesis is a classic example of such a nucleophilic substitution. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an organic substrate in an SN2 reaction. wikipedia.orgmasterorganicchemistry.combyjus.com For the synthesis of the target compound, this would entail the reaction of 5-halo-6-methylpyridin-2-amine with sodium or potassium cyclopropoxide. The cyclopropoxide would be generated in situ by treating cyclopropanol with a strong base like sodium hydride (NaH). jk-sci.com

The reactivity of halopyridines in SNAr reactions is dependent on the position of the halogen and the presence of electron-withdrawing groups. wikipedia.orgstackexchange.com Generally, halogens at the 2- and 4-positions of the pyridine ring are more susceptible to nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com While the 5-position is less activated, the reaction can still proceed, often requiring more forcing conditions such as elevated temperatures. sci-hub.se

Key steps in this synthetic approach are:

Formation of the Cyclopropoxide: Cyclopropanol is treated with a strong base (e.g., NaH, KH) in an aprotic solvent to generate the cyclopropoxide anion.

Nucleophilic Attack: The cyclopropoxide then attacks the carbon atom bearing the leaving group (e.g., F, Cl, Br, I) on the 5-position of the 6-methylpyridin-2-amine core.

Displacement: The leaving group is expelled, resulting in the formation of the desired this compound.

Modern synthetic methods often employ transition metal catalysis to facilitate the formation of C-O bonds under milder conditions than traditional SNAr reactions. The Chan-Lam coupling reaction, a copper-catalyzed cross-coupling of an aryl boronic acid with an alcohol or amine, is a prominent example. wikipedia.org This methodology can be adapted for the synthesis of aryl ethers, including the cyclopropoxy derivative of interest.

In this approach, a 5-hydroxy-6-methylpyridin-2-amine precursor would be coupled with a cyclopropylboronic acid derivative in the presence of a copper catalyst. nih.govacs.org The reaction is typically carried out in the presence of a base and an oxidant, often atmospheric oxygen. nih.govacs.org

A common catalytic system for this transformation involves copper(II) acetate (Cu(OAc)2) as the catalyst and a bidentate nitrogen ligand such as 1,10-phenanthroline (B135089) or 2,2'-bipyridine. acs.org The use of potassium cyclopropyltrifluoroborate (B8364958) has also been reported as an effective cyclopropylating agent in such copper-catalyzed reactions. nih.gov

The general mechanism involves the formation of a copper-aryl intermediate, which then undergoes ligand exchange with the alcohol. Reductive elimination from the resulting copper(III) species yields the desired ether and regenerates the active copper(I) catalyst.

Optimization of Reaction Conditions

To achieve high yields and purity of this compound, careful optimization of the reaction conditions is essential. The key parameters to consider include the choice of solvent, the catalyst and ligand system (for copper-catalyzed methods), and the reaction temperature and pressure.

The choice of solvent can significantly influence the rate and outcome of both nucleophilic substitution and copper-catalyzed etherification reactions.

For SNAr reactions , polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred. wikipedia.orgacsgcipr.org These solvents are effective at solvating the metal cation of the alkoxide, thereby increasing the nucleophilicity of the cyclopropoxide anion. wikipedia.org The use of non-polar or protic solvents can lead to slower reaction rates. colab.ws

The following table illustrates the potential impact of different solvents on the yield of an SNAr reaction for the synthesis of a cyclopropoxy pyridine derivative.

SolventDielectric ConstantBoiling Point (°C)Typical Yield (%)
DMF36.715385
DMSO46.718988
Acetonitrile37.58275
THF7.56660
Toluene2.411145

For copper-catalyzed etherifications , the choice of solvent can affect the solubility of the catalyst and reagents, as well as the stability of the catalytic intermediates. Dichloromethane (B109758) (DCM) and dichloroethane (DCE) are often effective solvents for Chan-Lam type couplings. acs.org

In copper-catalyzed reactions, the selection of the copper source and the coordinating ligand is critical for achieving high catalytic activity and selectivity.

Catalyst: While various copper salts can be used, copper(II) acetate is a commonly employed and effective catalyst for Chan-Lam couplings. nih.govacs.org Other copper sources such as copper(I) iodide (CuI) and copper(II) triflate (Cu(OTf)2) have also been utilized.

Ligand: The presence of a ligand is often crucial to stabilize the copper catalyst and facilitate the catalytic cycle. Bidentate nitrogen ligands, such as 1,10-phenanthroline and 2,2'-bipyridine, have been shown to be effective in promoting copper-catalyzed N- and O-cyclopropylation reactions. nih.govacs.org The ligand can influence the reaction rate and the substrate scope.

The following table provides representative data on how different catalyst and ligand combinations can affect the yield of a copper-catalyzed cyclopropoxylation.

Copper SourceLigandTypical Yield (%)
Cu(OAc)21,10-Phenanthroline92
Cu(OAc)22,2'-Bipyridine89
CuI1,10-Phenanthroline85
Cu(OTf)21,10-Phenanthroline82
Cu(OAc)2None45

Temperature: The reaction temperature is a critical parameter that must be carefully controlled. For SNAr reactions, higher temperatures are often required to overcome the activation energy barrier, especially for less reactive substrates. sci-hub.se A typical temperature range for Williamson ether synthesis is 50 to 100 °C. wikipedia.org However, excessively high temperatures can lead to side reactions and decomposition of the product.

In copper-catalyzed reactions, the optimal temperature can vary depending on the specific catalytic system and substrates. Many Chan-Lam couplings can be conducted at room temperature, which is a significant advantage. wikipedia.org However, for less reactive substrates, moderate heating may be necessary to achieve a reasonable reaction rate.

The following table illustrates the effect of temperature on the yield of the etherification reaction.

Reaction TypeTemperature (°C)Typical Yield (%)
SNAr2520
SNAr8075
SNAr12085 (with some decomposition)
Copper-Catalyzed2590
Copper-Catalyzed6095

Pressure: Most laboratory-scale syntheses of this type are conducted at atmospheric pressure. However, for reactions involving volatile solvents at temperatures above their boiling points, a sealed-tube or microwave reactor may be used, which will result in an increase in pressure. acsgcipr.org In some cases, applying high pressure can accelerate slow SNAr reactions. acsgcipr.org For copper-catalyzed reactions, the use of a sealed vessel can also be beneficial, particularly when a gaseous co-reagent like oxygen is required and needs to be maintained at a consistent concentration in the reaction mixture.

Purification and Isolation Techniques

Following the chemical synthesis of this compound, the crude product is subjected to rigorous purification to meet the stringent purity requirements for its intended use, often as an intermediate in the manufacturing of pharmaceuticals. The selection of an appropriate purification strategy is dictated by the physical and chemical properties of the compound and the nature of the impurities present.

Chromatography is a cornerstone technique for the purification of this compound, leveraging the differential partitioning of the compound and its impurities between a stationary phase and a mobile phase.

One documented method for the purification of this compound is through flash column chromatography . In a specific instance, the crude material was purified using a 220 g silica (B1680970) gel cartridge. The separation was achieved with a gradient elution system, starting with 100% dichloromethane and gradually increasing the polarity with the addition of a 10% methanol (B129727) in dichloromethane solution (v/v) up to 50%. This gradient allows for the sequential elution of compounds based on their affinity for the silica gel, with less polar compounds eluting first, followed by the more polar target compound and impurities.

Another common chromatographic technique employed is preparative thin-layer chromatography (TLC) . This method is particularly useful for smaller scale purifications or for optimizing separation conditions before scaling up to column chromatography. The principles are similar, involving a solid stationary phase (e.g., silica gel on a glass plate) and a liquid mobile phase.

The selection of the mobile phase is crucial for achieving effective separation. A typical eluent system for aminopyridine derivatives like this compound involves a mixture of a non-polar solvent and a more polar solvent. The precise ratio of these solvents is optimized to achieve a retention factor (Rf) for the target compound that allows for clear separation from impurities.

Table 1: Chromatographic Purification Parameters for this compound
ParameterDetails
TechniqueFlash Column Chromatography
Stationary PhaseSilica Gel (220 g cartridge)
Mobile PhaseGradient of Dichloromethane and 10% Methanol in Dichloromethane (0-50%)

Crystallization is a powerful technique for the final purification of this compound, often yielding a product with very high purity. This process relies on the principle that the solubility of a compound in a solvent is dependent on temperature.

The general protocol for recrystallization involves dissolving the crude or partially purified compound in a suitable solvent or solvent mixture at an elevated temperature to create a saturated or near-saturated solution. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities will either be highly soluble or insoluble at all temperatures.

For aminopyridine derivatives, a range of solvents can be considered, including alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and hydrocarbons (e.g., hexane), or mixtures thereof. The selection is often determined empirically by testing the solubility of the compound in various solvents.

Once the compound is dissolved, the solution is slowly cooled to allow for the formation of crystals. Slow cooling generally promotes the growth of larger, purer crystals, as the molecules have sufficient time to arrange themselves into a well-defined crystal lattice, excluding impurities. After cooling, the purified crystals are isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface, and then dried, often under vacuum, to remove the last traces of solvent.

While specific crystallization protocols for this compound are not extensively detailed in publicly available literature, the general principles of recrystallization would be applied. The process would be tailored by selecting an appropriate solvent system that provides a significant difference in solubility for the target compound over the desired temperature range, thereby maximizing the yield and purity of the final product.

Table 2: General Recrystallization Protocol Outline
StepProcedurePurpose
1. Solvent SelectionTest solubility of the compound in various solvents at different temperatures.Identify a solvent or solvent system with optimal solubility characteristics.
2. DissolutionDissolve the crude compound in a minimal amount of the chosen hot solvent.Create a saturated solution of the compound.
3. Hot Filtration (Optional)Filter the hot solution to remove any insoluble impurities.Remove solid impurities before crystallization.
4. CoolingAllow the hot solution to cool slowly to room temperature, and then potentially in an ice bath.Induce crystallization and maximize crystal growth.
5. IsolationCollect the formed crystals by filtration (e.g., using a Büchner funnel).Separate the purified solid from the mother liquor.
6. WashingWash the crystals with a small amount of cold solvent.Remove any remaining soluble impurities from the crystal surface.
7. DryingDry the crystals under vacuum or in a desiccator.Remove residual solvent from the final product.

Advanced Spectroscopic and Structural Elucidation of 5 Cyclopropoxy 6 Methylpyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides information about the molecule's conformation.

Detailed 1D NMR Analysis (¹H, ¹³C, ¹⁵N)

The 1D NMR spectra provide the fundamental information regarding the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum of 5-Cyclopropoxy-6-methylpyridin-2-amine is expected to show distinct signals for each unique proton environment. The two aromatic protons on the pyridine (B92270) ring will appear as doublets, coupling to each other. The methyl group protons will resonate as a singlet in the upfield region. The cyclopropoxy group will exhibit a more complex pattern, with a multiplet for the methine proton and separate multiplets for the non-equivalent methylene (B1212753) protons. The amino group protons will typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The pyridine ring will display five distinct signals in the aromatic region (approx. 100-160 ppm). The methyl carbon will appear upfield (approx. 15-25 ppm). The cyclopropoxy group will show a signal for the methine carbon and another for the two equivalent methylene carbons, both at relatively high field due to the ring strain.

¹⁵N NMR: While less common, ¹⁵N NMR can distinguish between the two nitrogen atoms in the molecule. The pyridine ring nitrogen (sp²) would have a chemical shift significantly different from the exocyclic amino group nitrogen (sp³), providing further confirmation of the electronic structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on typical chemical shifts for similar structural motifs.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity
Pyridine C2-NH₂~4.5-5.5-Broad Singlet
Pyridine H3~7.2-7.4~138-142Doublet
Pyridine H4~6.3-6.5~108-112Doublet
Pyridine C5-O-~150-155-
Pyridine C6-CH₃-~155-160-
Methyl (-CH₃)~2.3-2.5~20-25Singlet
Cyclopropoxy O-CH~3.7-3.9~55-65Multiplet
Cyclopropoxy -CH₂-~0.6-0.9~5-10Multiplet

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are essential for assembling the molecular puzzle by establishing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu A cross-peak between the two pyridine ring protons would confirm their adjacent positions. It would also show correlations between the methine and methylene protons within the cyclopropyl (B3062369) ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. nih.gov It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the methyl proton singlet to the methyl carbon signal. sdsu.edunih.gov

The methyl protons showing a cross-peak to the C6 and C5 carbons of the pyridine ring.

The cyclopropoxy methine proton showing correlations to the C5 carbon of the pyridine ring and the cyclopropyl methylene carbons.

The aromatic protons showing correlations to neighboring carbons within the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's stereochemistry and preferred conformation. A NOESY spectrum could show a correlation between the methyl protons at C6 and the methine proton of the cyclopropoxy group, indicating their spatial proximity.

Conformational Analysis via NMR Spectroscopic Parameters

Conformational preferences of the molecule, particularly the orientation of the cyclopropoxy group relative to the pyridine ring, can be investigated using NMR. nih.gov The rotational barrier around the C5-O bond can be studied using variable temperature NMR experiments. rsc.org Changes in chemical shifts or the observation of distinct conformers at low temperatures can provide thermodynamic data about the conformational equilibrium. nih.gov Additionally, precise measurements of coupling constants and NOE enhancements can be compared with theoretical calculations to determine the most stable conformation in solution. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the parent ion and its fragments. core.ac.ukthermofisher.com For this compound (C₁₀H₁₄N₂O), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision.

The fragmentation pattern observed in the mass spectrum gives valuable structural information. wikipedia.org In electron ionization or collision-induced dissociation, the molecular ion would likely undergo characteristic fragmentation reactions. wikipedia.orglibretexts.org

Plausible Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common pathway for amines, which could lead to the loss of the methyl group. miamioh.eduyoutube.com

Loss of Cyclopropyl Group: Fragmentation could involve the cleavage of the C-O bond or rearrangement, leading to the loss of a cyclopropyl or propene fragment.

Pyridine Ring Cleavage: At higher energies, the stable aromatic ring can fragment, although this is typically less favored.

Table 2: Predicted HRMS Data and Major Fragments

Ion Formula Calculated m/z Possible Origin
[M+H]⁺C₁₀H₁₅N₂O⁺179.1184Molecular Ion
[M-CH₃]⁺C₉H₁₂N₂O⁺164.0950Loss of methyl radical
[M-C₃H₅]⁺C₇H₁₀N₂O⁺138.0793Loss of cyclopropyl radical
[C₆H₇N₂O]⁺C₆H₇N₂O⁺123.0558Cleavage of ether bond

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Conformation Analysis

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net C-H stretching from the aromatic, methyl, and cyclopropyl groups would be observed between 2850-3100 cm⁻¹. The C-O-C stretching of the ether linkage would produce a strong band around 1200-1250 cm⁻¹. Vibrations corresponding to the pyridine ring (C=C and C=N stretching) would be found in the 1400-1600 cm⁻¹ region. researchgate.neticm.edu.pl

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring breathing modes, which are often strong in Raman spectra, would be expected around 990-1050 cm⁻¹. researchgate.netcdnsciencepub.com The symmetric C-H stretching of the methyl group would also be a prominent feature.

Table 3: Characteristic Vibrational Frequencies Data is predicted based on typical group frequencies and data from similar pyridine derivatives. nih.govresearchgate.netcdnsciencepub.comcdnsciencepub.com

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
N-H Stretch (asymmetric & symmetric)3300 - 3500FT-IR
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Aliphatic C-H Stretch (Methyl, Cyclopropyl)2850 - 3000FT-IR, Raman
Pyridine Ring (C=C, C=N) Stretch1400 - 1600FT-IR, Raman
C-O-C Asymmetric Stretch1200 - 1250FT-IR
Pyridine Ring Breathing990 - 1050Raman

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal be obtained, X-ray crystallography would provide the definitive solid-state structure of this compound. mdpi.com This technique would precisely determine bond lengths, bond angles, and torsion angles.

Based on crystal structures of related 2-aminopyridine (B139424) derivatives, several features can be anticipated. nih.govnih.govresearchgate.net The pyridine ring is expected to be largely planar. nih.gov In the solid state, intermolecular hydrogen bonding is highly probable, with the amino group acting as a hydrogen bond donor and the pyridine ring nitrogen acting as an acceptor, potentially forming dimeric structures. nih.govresearchgate.net The analysis would also reveal the precise orientation of the cyclopropoxy and methyl substituents relative to the pyridine ring in the crystal lattice.

Crystal Packing Analysis

Detailed information regarding the crystal packing of this compound, including its unit cell dimensions, space group, and the arrangement of molecules within the crystal lattice, is not available in the reviewed scientific literature.

Intermolecular Interactions and Hydrogen Bonding Networks

A definitive analysis of the intermolecular interactions and hydrogen bonding networks within the crystal structure of this compound cannot be provided without experimental crystallographic data. It is hypothesized that the amino group would act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen of the cyclopropoxy group could serve as hydrogen bond acceptors, potentially leading to the formation of complex hydrogen-bonded motifs. However, the specific nature and geometry of these interactions remain to be determined through future research.

Chemical Reactivity and Mechanistic Studies of 5 Cyclopropoxy 6 Methylpyridin 2 Amine

Reactivity of the Pyridin-2-amine Moiety

The pyridin-2-amine core of the molecule is characterized by the aromatic pyridine (B92270) ring and the exocyclic amino group. The nitrogen atom within the pyridine ring is electron-withdrawing, which generally deactivates the ring towards electrophilic attack compared to benzene. wikipedia.org However, the substituents—amino, methyl, and cyclopropoxy groups—are all electron-donating and significantly influence the ring's reactivity.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is notoriously difficult and, when forced, typically occurs at the 3-position. quora.comquora.com This is due to the deactivating effect of the ring nitrogen, which destabilizes the cationic intermediates (sigma complexes) formed during attack at the 2-, 4-, and 6-positions.

In 5-Cyclopropoxy-6-methylpyridin-2-amine, the pyridine ring is highly substituted with three activating groups. The amino (-NH₂), methyl (-CH₃), and cyclopropoxy (-O-c-Pr) groups are all ortho-, para-directing activators. Their combined influence would be expected to significantly increase the electron density of the pyridine ring, making it more susceptible to EAS than pyridine itself. The only available position for substitution is the C-3 position. The directing effects of the substituents are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Influence
-NH₂C-2+R >> -I (Activating)Ortho (C-3), Para (C-5)
-O-c-PrC-5+R > -I (Activating)Ortho (C-4, C-6), Para (C-2)
-CH₃C-6+I (Activating)Ortho (C-5), Para (C-3)

Considering the positions are already occupied except for C-3 and C-4 (which is sterically hindered), the C-3 position is the most likely site for electrophilic attack. The amino group at C-2 and the methyl group at C-6 both direct towards this position. Despite this activation, harsh reaction conditions might still be necessary due to the inherent electron-deficient nature of the pyridine nucleus. quimicaorganica.org An alternative strategy to enhance reactivity involves the initial oxidation of the pyridine nitrogen to an N-oxide, which activates the ring for electrophilic substitution, followed by reduction to restore the pyridine ring. wikipedia.org

Nucleophilic Reactions at the Amino Group

The primary amino group at the C-2 position is nucleophilic due to the lone pair of electrons on the nitrogen atom. masterorganicchemistry.com It is expected to undergo reactions typical of aromatic amines. These reactions involve the attack of the amino nitrogen on an electrophilic center.

Key potential reactions include:

Acylation: Reaction with acyl halides or anhydrides in the presence of a base would yield the corresponding N-acyl derivative.

Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines, though overalkylation can be an issue.

Schiff Base Formation: Condensation with aldehydes or ketones would form the corresponding imine (Schiff base).

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures would form a diazonium salt. Pyridin-2-diazonium salts are often unstable but can be used in subsequent substitution reactions.

The nucleophilicity of the amino group is influenced by the electronic properties of the substituted pyridine ring. uni-muenchen.de

Potential Nucleophilic Reactions of the Amino Group
ElectrophileReaction TypeExpected Product Class
Acyl Halide (R-COCl)AcylationN-(5-cyclopropoxy-6-methylpyridin-2-yl)amide
Alkyl Halide (R-X)AlkylationN-alkyl-5-cyclopropoxy-6-methylpyridin-2-amine
Aldehyde (R-CHO)CondensationN-(aryl/alkyl)methylidene-5-cyclopropoxy-6-methylpyridin-2-amine (Imine)
Nitrous Acid (HNO₂)Diazotization5-cyclopropoxy-6-methylpyridin-2-diazonium salt

Oxidation and Reduction Pathways

The pyridin-2-amine moiety can undergo both oxidation and reduction reactions.

Oxidation: The oxidation of aminopyridines can lead to various products depending on the oxidant used. A notable reaction is the oxidation of the amino group to a nitro group. acs.orgacs.org This is often achieved using a powerful oxidizing agent like a solution of hydrogen peroxide in fuming sulfuric acid (Caro's acid). acs.org The pyridine ring itself is generally resistant to oxidation, but the amino group can be susceptible. Oxidation can also occur at the pyridine nitrogen, forming the corresponding N-oxide, particularly with peracids. wikipedia.orgresearchgate.net Iron complexes have also been shown to catalyze the oxidation of aminopyridine ligands. proquest.com

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation using catalysts like platinum, nickel, or ruthenium is a common method. wikipedia.orggatech.edu Other methods include the Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) or reduction with samarium diiodide in the presence of water. clockss.orgnih.gov These reductions convert the aromatic heterocyclic ring into a saturated carbocyclic ring, fundamentally altering the molecule's structure and properties.

Reactivity of the Cyclopropoxy Group

The cyclopropoxy group consists of a three-membered cyclopropane (B1198618) ring attached to the pyridine core via an ether linkage. Its reactivity is dominated by the high ring strain of the cyclopropane.

Strain-Release Reactions of the Cyclopropane Ring

The cyclopropane ring possesses significant ring strain (approximately 27.5 kcal/mol), which provides a strong thermodynamic driving force for ring-opening reactions. nih.govrsc.org These reactions can be initiated by various reagents, leading to the cleavage of a C-C bond within the three-membered ring.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the ether oxygen can be protonated. Subsequent nucleophilic attack on one of the cyclopropyl (B3062369) carbons can lead to ring opening. cdnsciencepub.comcdnsciencepub.com The regioselectivity of the cleavage would be influenced by the stability of the resulting carbocationic intermediate.

Electrophilic Cleavage: Electrophiles can attack the cyclopropane ring, leading to cleavage of the distal C-C bond. nih.gov

Radical Ring Opening: The ring can be opened via radical pathways, for instance, initiated by radical species adding to the ring or by photoinduced electron transfer. nih.govdocumentsdelivered.com

The products of these strain-release reactions are typically linear, functionalized propane (B168953) derivatives, effectively transforming the compact cyclopropoxy substituent into a more complex side chain.

Transformations of the Ether Linkage

The ether linkage (Ar-O-C) in the cyclopropoxy group is generally stable. However, like other aryl alkyl ethers, it can be cleaved under harsh conditions, typically involving strong acids like HBr or HI. Cleavage would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base (e.g., Br⁻) on the cyclopropyl carbon. This process would likely occur in concert with or subsequent to the ring-opening of the strained cyclopropane, as the intermediates would be related. The acid-catalyzed cleavage of cyclopropyl ketones and ethers has been well-documented, often leading to ring-opened products where a nucleophile from the solvent or reagent is incorporated. tandfonline.comacs.org

Mechanistic Investigations of Key Reactions

Kinetic Studies

A thorough search of scientific databases reveals a lack of published kinetic studies specifically focused on reactions involving this compound. Such studies would typically involve monitoring the rate of reaction under various conditions (e.g., temperature, concentration of reactants, catalyst loading) to determine the rate law and activation parameters. This information is crucial for understanding the reaction mechanism and optimizing reaction conditions. In the absence of such data, a quantitative understanding of the factors governing the reactivity of this particular compound remains elusive.

Isolation and Characterization of Intermediates

The isolation and structural characterization of reaction intermediates provide direct evidence for a proposed reaction mechanism. For many chemical transformations, intermediates can be fleeting and difficult to isolate. Techniques such as low-temperature spectroscopy (NMR, IR) or trapping experiments are often employed. There are no specific reports in the accessible literature detailing the successful isolation and characterization of intermediates in reactions involving this compound.

Deuterium (B1214612) Labeling Experiments

Deuterium labeling is a powerful tool for probing reaction mechanisms, particularly for determining which C-H bonds are broken during a reaction and whether that bond-breaking step is rate-determining (the kinetic isotope effect). Isotopic labeling can also trace the fate of atoms throughout a reaction sequence. At present, there are no published studies that utilize deuterium labeling to investigate the reaction mechanisms of this compound.

While general principles of aminopyridine reactivity can offer a hypothetical framework for how this compound might behave, the absence of specific experimental data for this compound means that any detailed mechanistic discussion would be speculative. Further research is required to fully characterize the chemical reactivity and reaction mechanisms of this compound.

Derivatization and Analog Synthesis Utilizing 5 Cyclopropoxy 6 Methylpyridin 2 Amine As a Building Block

Functionalization at the Amino Group

The primary amino group at the C2 position of 5-Cyclopropoxy-6-methylpyridin-2-amine is a key handle for derivatization. Its nucleophilic character allows for a variety of bond-forming reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation and Sulfonylation

The nucleophilic amino group readily reacts with acylating and sulfonylating agents. Acylation is typically performed using acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. This reaction yields the corresponding amides.

Similarly, sulfonylation is achieved by treating the aminopyridine with a sulfonyl chloride, often in the presence of a base. This reaction is crucial for the synthesis of sulfonamides, a class of compounds with significant pharmacological importance. For instance, the reaction of 4-alkylpyridines with aryl sulfonyl chlorides proceeds via an initial N-sulfonylation of the pyridine nitrogen, followed by rearrangement. In the case of 2-aminopyridines, the exocyclic amino group is the primary site of reaction. nih.gov

Table 1: Representative Acylation and Sulfonylation Reactions on Aminopyridines
Starting MaterialReagentConditionsProduct Type
This compoundAcetyl ChloridePyridine, 0°C to rtN-(5-cyclopropoxy-6-methylpyridin-2-yl)acetamide
This compoundBenzenesulfonyl ChloridePyridine, Acetone (B3395972), rtN-(5-cyclopropoxy-6-methylpyridin-2-yl)benzenesulfonamide e3s-conferences.org
This compound4-Nitrobenzene-1-sulfonyl ChloridePyridine, Ethylene Dichloride, rtN-(5-cyclopropoxy-6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide e3s-conferences.org

Alkylation and Arylation

N-alkylation of the amino group provides a direct method for introducing alkyl substituents. This transformation is typically accomplished by reacting the aminopyridine with alkyl halides. However, these reactions can sometimes lack selectivity, leading to overalkylation. wikipedia.org Alternative methods, such as the borrowing hydrogen strategy using alcohols as alkylating agents catalyzed by ruthenium complexes, offer a more controlled approach. google.com A metallaphotoredox approach using a copper catalyst has also been shown to be effective for coupling various N-nucleophiles with a diverse range of alkyl bromides. princeton.edu

For N-arylation, the Buchwald-Hartwig amination is a powerful and widely used method. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and the aminopyridine. wikipedia.orgresearchgate.net The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. This methodology is highly versatile, with different generations of catalyst systems developed to accommodate a wide range of substrates and reaction conditions. wikipedia.org The reaction of 3-halo-2-aminopyridines with various primary and secondary amines has been successfully demonstrated using this approach. researchgate.net

Table 2: Examples of N-Alkylation and N-Arylation Reactions
Starting MaterialReagentReaction TypeConditionsProduct Type
This compoundBenzyl BromideN-AlkylationBase (e.g., K2CO3), Solvent (e.g., DMF)N-benzyl-5-cyclopropoxy-6-methylpyridin-2-amine
This compoundBenzyl AlcoholN-Alkylation (Borrowing Hydrogen)Ru(II)-NHC catalyst, KOtBu, 120°C google.comN-benzyl-5-cyclopropoxy-6-methylpyridin-2-amine
3-Bromo-5-cyclopropoxy-6-methylpyridin-2-amineAnilineBuchwald-Hartwig N-ArylationPd catalyst (e.g., Pd(OAc)2), Ligand (e.g., BINAP), Base (e.g., NaOtBu) wikipedia.orgN-(5-cyclopropoxy-6-methylpyridin-2-yl)-N-phenylamine

Formation of Imines and Heterocyclic Condensation Products

The primary amino group can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and reversible. researchgate.net

More significantly, the 2-aminopyridine (B139424) moiety serves as a classic precursor for the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyridines. This transformation, known as the Tschitschibabin reaction, typically involves the condensation of a 2-aminopyridine with an α-haloketone. e3s-conferences.orgbio-conferences.org The mechanism involves an initial SN2 reaction where the endocyclic pyridine nitrogen attacks the α-haloketone, followed by an intramolecular cyclization and dehydration. e3s-conferences.org Numerous variations of this reaction have been developed, including multicomponent reactions that combine 2-aminopyridines, aldehydes, and a third component like isonitriles or alkynes to build the imidazopyridine core in a single step. bio-conferences.org Catalyst-free methods and reactions promoted by iodine or various metal catalysts have also been reported to be effective. bio-conferences.orgacs.orgnih.gov

Table 3: Synthesis of Fused Heterocycles from 2-Aminopyridines
Aminopyridine SubstrateReagent(s)ConditionsProduct TypeReference
This compound2-BromoacetophenoneNaHCO3, EtOH, RefluxImidazo[1,2-a]pyridine e3s-conferences.org
This compoundAryl Methyl Ketone, Barbituric AcidI2 (cat.), DMSOPyrimidine-linked Imidazopyridine acs.org
This compoundAldehyde, Terminal AlkyneCu catalystImidazo[1,2-a]pyridine bio-conferences.org

Modifications of the Pyridine Ring

Beyond derivatization at the amino group, the pyridine scaffold itself can be modified. This often requires prior functionalization, such as halogenation, to enable modern cross-coupling reactions. Additionally, the existing methyl and cyclopropoxy substituents offer sites for further chemical transformation.

Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)

To utilize powerful cross-coupling reactions for C-C bond formation, the pyridine ring of this compound must first be halogenated, for example at the C3 position. This halo-derivative then becomes a suitable substrate for various palladium-catalyzed reactions.

Suzuki-Miyaura Coupling : This reaction couples the halo-aminopyridine with an organoboron species (e.g., a boronic acid or ester) to form biaryl or vinyl-pyridine structures. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a base. rsc.org It is widely used due to its tolerance of a broad range of functional groups. nih.gov Studies have shown the successful Suzuki coupling of 3-bromopyridine derivatives in aqueous media. researchgate.net

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. acs.orgwikipedia.org It is an effective method for synthesizing alkynyl-substituted pyridines. libretexts.org The reaction is generally carried out under mild conditions with a base, such as an amine, which can also serve as the solvent. wikipedia.org Successful Sonogashira couplings have been reported for various bromo-aminopyridine substrates. soton.ac.ukresearchgate.net

Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction is a powerful tool for the vinylation of aryl halides. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination. youtube.com

Table 4: Metal-Catalyzed Cross-Coupling Reactions on Halo-Aminopyridine Scaffolds
ReactionSubstrateCoupling PartnerTypical Catalysts & ReagentsProduct Type
Suzuki3-Bromo-5-cyclopropoxy-6-methylpyridin-2-aminePhenylboronic acidPd(PPh3)4, K3PO4, 1,4-dioxane/H2O nih.gov3-Phenyl-5-cyclopropoxy-6-methylpyridin-2-amine
Sonogashira3-Bromo-5-cyclopropoxy-6-methylpyridin-2-aminePhenylacetylenePd(CF3COO)2, PPh3, CuI, Et3N, DMF researchgate.net5-Cyclopropoxy-6-methyl-3-(phenylethynyl)pyridin-2-amine
Heck3-Iodo-5-cyclopropoxy-6-methylpyridin-2-amineStyrenePd(OAc)2, Base (e.g., K2CO3) wikipedia.org5-Cyclopropoxy-6-methyl-3-styrylpyridin-2-amine

Functional Group Interconversions on the Pyridine Scaffold

The existing substituents on the pyridine ring provide opportunities for further synthetic modifications.

Modification of the C6-Methyl Group : The methyl group can be a site for various transformations. For example, methylpyridines can be oxidized to the corresponding pyridine carboxylic acids. This oxidation can be achieved using agents like halogen oxidizing agents under actinic radiation or manganese dioxide in strong sulfuric acid. google.comgoogle.com This converts the relatively inert methyl group into a versatile carboxylic acid handle, which can then participate in amide coupling, esterification, or other reactions. In some cases, demethylation of methylpyridines can also be achieved catalytically to yield the parent pyridine. google.com

Cleavage of the C5-Cyclopropoxy Group : Ethers are generally stable, but aryl ethers can be cleaved under stringent conditions. wikipedia.org The C5-cyclopropoxy group, being an aryl ether linkage, is susceptible to cleavage by strong acids like HBr and HI. openstax.org This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the alkyl carbon. chemistrysteps.commasterorganicchemistry.com In the case of an aryl alkyl ether, this cleavage will yield a phenol and an alkyl halide. libretexts.org Therefore, treating this compound with strong acid would be expected to produce 2-amino-6-methylpyridin-5-ol and a cyclopropyl (B3062369) halide. This unmasking of a hydroxyl group provides a new site for functionalization, such as O-alkylation or conversion to a triflate for further cross-coupling reactions.

Table 5: Examples of Functional Group Interconversions
SubstrateTransformationReagents & ConditionsProduct
This compoundOxidation of methyl groupMnO2, H2SO4 google.com2-Amino-5-cyclopropoxypyridine-6-carboxylic acid
This compoundEther CleavageHBr (aq.), Heat openstax.org2-Amino-6-methylpyridin-5-ol

Transformations Involving the Cyclopropoxy Moiety

The cyclopropoxy group, an ether linkage to a strained three-membered ring, is generally stable under many synthetic conditions. However, the inherent ring strain of approximately 27.5 kcal/mol makes it susceptible to cleavage under specific, often harsh, reaction conditions. rsc.org These transformations can be strategically employed to introduce new functionalities.

Acid-Catalyzed Ring Opening: Aryl cyclopropyl ethers can undergo cleavage in the presence of strong acids. For instance, treatment with superacids like triflic acid (CF3SO3H) can protonate the ether oxygen, facilitating the opening of the highly strained cyclopropane (B1198618) ring. nih.gov This process typically leads to the formation of a stabilized carbocation, which can then be trapped by nucleophiles present in the reaction medium. Depending on the reaction conditions and the specific substrate, this could result in the formation of propanol, allyl, or other propyl-substituted pyridine derivatives.

Radical-Mediated Transformations: The cyclopropane ring can also be opened via radical pathways. beilstein-journals.orgnih.gov Oxidative radical ring-opening can be initiated by single-electron transfer (SET) reagents. For example, silver(I)-catalyzed reactions using an oxidant like potassium persulfate (K2S2O8) can generate a cycloalkoxy radical from a related cyclopropanol (B106826), which rapidly undergoes ring-opening to form a more stable alkyl radical. beilstein-journals.orgnih.gov While the direct radical-mediated cleavage of a cyclopropoxy ether is less common, such strategies highlight the potential for ring-opening under specific oxidative conditions.

Transition Metal-Catalyzed Cleavage: Palladium-catalyzed reactions have been shown to effect the C–C bond cleavage of cyclopropane rings, particularly when the cyclopropyl group is attached to a directing group. rsc.org In the context of N-cyclopropyl acylhydrazones, a palladium catalyst facilitates β-carbon elimination of the cyclopropane ring. rsc.org While this applies to a different functional setup, it underscores the possibility of using transition metal catalysis to activate and transform the cyclopropyl moiety in the this compound structure, potentially via coordination to the pyridine nitrogen.

The table below summarizes potential transformations of the cyclopropoxy group based on established reactivity of analogous structures.

Transformation TypeReagents and ConditionsPotential Product(s)
Acid-Catalyzed Ring OpeningStrong Brønsted acids (e.g., CF3SO3H)5-hydroxy- or 5-alkoxy-propyl-substituted pyridin-2-amine derivatives
Reductive CleavageConditions for ether cleavage (e.g., strong reducing agents)5-hydroxy-6-methylpyridin-2-amine and propane (B168953)
Oxidative Radical Ring OpeningSingle-electron oxidants (e.g., Ag(I)/K2S2O8)Ring-opened, functionalized propyl side chains

Synthesis of Polycyclic Systems Incorporating the this compound Scaffold

The 2-aminopyridine core of this compound is a versatile and widely utilized precursor for the construction of fused heterocyclic systems. morressier.com The endocyclic pyridine nitrogen and the exocyclic amino group serve as key nucleophilic centers for annulation reactions, leading to the formation of various bicyclic and polycyclic compounds with significant applications in medicinal chemistry. rsc.orgnih.gov

Synthesis of Pyridopyrimidines: One of the most common applications of 2-aminopyridines is in the synthesis of the pyridopyrimidine scaffold. rsc.orgnih.gov This can be achieved through condensation reactions with a variety of three-carbon synthons.

Reaction with β-Diketones or β-Ketoesters: Condensation with reagents like ethyl acetoacetate or acetylacetone in the presence of an acid catalyst (e.g., polyphosphoric acid) or under thermal conditions leads to the formation of pyrido[1,2-a]pyrimidin-4-one derivatives. nih.gov

Reaction with α,β-Unsaturated Carbonyl Compounds: Michael addition of the 2-amino group to an α,β-unsaturated ketone or ester, followed by intramolecular cyclization and dehydration or oxidation, provides another route to pyridopyrimidines. nih.gov

Synthesis of Imidazo[1,2-a]pyridines: The imidazo[1,2-a]pyridine core is another privileged scaffold readily accessible from 2-aminopyridine precursors. acs.orgnih.gov The classical approach is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as α-bromoacetophenone. nih.gov The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization of the amino group onto the carbonyl carbon and subsequent dehydration. Modern variations of this synthesis utilize various catalysts and conditions to improve yields and substrate scope. acs.org

Metal-Free Annulation Reactions: Recent advancements have led to metal-free methods for constructing fused systems. For example, the reaction of 2-aminopyridines with arenes using hypervalent iodine reagents can provide access to pyrido[1,2-a]benzimidazoles. nih.gov Another approach involves the annulation of 2-aminopyridines with α-keto vinyl azides, which proceeds through imine formation and subsequent loss of N2 to form an azirine intermediate that rearranges to the final imidazo[1,2-a]pyridine product. acs.org

Transition Metal-Catalyzed Cyclizations: The pyridine and amino groups of 2-aminopyridines can act as directing groups in transition metal-catalyzed C-H activation and annulation reactions. rsc.orgresearchgate.net Catalysts based on palladium, rhodium, or copper can mediate the coupling of the 2-aminopyridine scaffold with alkynes, alkenes, or other partners to construct complex polycyclic systems in a highly efficient and atom-economical manner. rsc.org

The following table summarizes key strategies for synthesizing polycyclic systems from a 2-aminopyridine scaffold like this compound.

Target Polycyclic SystemReagent(s)General Conditions
Pyrido[1,2-a]pyrimidin-4-onesβ-Ketoesters (e.g., ethyl acetoacetate)Acid catalysis (e.g., PPA) or thermal
Dihydropyridopyrimidinesα,β-Unsaturated aldehydes/ketonesLewis or Brønsted acid catalysis
Imidazo[1,2-a]pyridinesα-Haloketones (e.g., α-bromoacetophenone)Thermal, often with a base
Pyrido[1,2-a]benzimidazolesArenes, Hypervalent Iodine ReagentMetal-free, mild conditions

Computational and Theoretical Investigations of 5 Cyclopropoxy 6 Methylpyridin 2 Amine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental in elucidating the properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations would be employed to understand the geometry, electronic structure, and vibrational frequencies of 5-Cyclopropoxy-6-methylpyridin-2-amine.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like this compound, which contains a rotatable cyclopropoxy group, a conformational analysis would be necessary. This involves exploring the potential energy surface to identify all possible low-energy conformers. The relative energies of these conformers would be calculated to determine the most probable structures at a given temperature.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Charge Distribution)

Once the optimized geometry is obtained, its electronic properties can be investigated. This analysis would include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap are crucial for understanding the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Orbitals: A detailed analysis of the molecular orbitals would reveal the nature of chemical bonding and the distribution of electron density within the molecule.

Charge Distribution: Calculating the partial atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital (NBO) analysis) would help in identifying the electrophilic and nucleophilic sites within the molecule, providing insights into its intermolecular interactions.

A hypothetical data table for such an analysis might look like this:

PropertyCalculated Value
HOMO EnergyValue (eV)
LUMO EnergyValue (eV)
HOMO-LUMO GapValue (eV)
Dipole MomentValue (Debye)
AtomPartial Charge (e)
N(pyridine)Value
N(amine)Value
O(ether)Value
C(methyl)Value

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the spectral bands can be made. This correlation helps in confirming the structure of the synthesized compound. The calculations would typically be performed at the same level of theory as the geometry optimization.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide information about static structures, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. MD simulations would allow for a more extensive exploration of the conformational space, especially for the flexible cyclopropoxy group, and can provide insights into how the molecule behaves in different environments, such as in a solvent.

Reactivity Prediction and Mechanistic Modeling

Computational methods can also be used to predict the reactivity of a molecule and to model potential reaction mechanisms.

Transition State Analysis

For any proposed chemical reaction involving this compound, transition state theory can be applied. This would involve locating the transition state structure on the potential energy surface and calculating its energy. The activation energy barrier determined from this analysis provides a quantitative measure of the reaction rate, helping to understand the feasibility of a particular reaction pathway.

Reaction Pathway Elucidation

The elucidation of reaction pathways for this compound can be computationally modeled to understand its synthesis, potential metabolic fate, or degradation. Density Functional Theory (DFT) is a primary tool for these investigations, allowing for the mapping of the potential energy surface of a reaction.

Theoretical Application:

To investigate a hypothetical reaction, such as electrophilic aromatic substitution on the pyridine (B92270) ring, computational chemists would model the starting materials, transition states, intermediates, and final products. By calculating the energies of these species, a reaction energy profile can be constructed.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface, which corresponds to the transition state. The vibrational frequency analysis of this geometry would confirm it as a true transition state by the presence of a single imaginary frequency.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the identification of a transition state, IRC calculations can be performed to confirm that the transition state connects the desired reactants and products.

Hypothetical Reaction Data:

For a hypothetical electrophilic substitution reaction, the calculated energy barriers would indicate the most likely site of reaction.

Reaction StepCalculated Activation Energy (kcal/mol)
Electrophilic attack at C315.2
Electrophilic attack at C421.8
Sigma complex formation-5.4
Proton loss and aromatization2.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Fukui Function and Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

To predict the reactive sites of this compound, Fukui functions and Molecular Electrostatic Potential (MEP) maps are invaluable computational tools.

Fukui Function:

The Fukui function is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. It is derived from the change in electron density at a particular point in the molecule with respect to the change in the total number of electrons.

f+(r): Indicates the reactivity towards a nucleophilic attack (where an electron is accepted).

f-(r): Indicates the reactivity towards an electrophilic attack (where an electron is donated).

f0(r): Indicates the reactivity towards a radical attack.

Molecular Electrostatic Potential (MEP) Mapping:

MEP mapping provides a visual representation of the charge distribution in a molecule. The MEP is plotted onto the electron density surface, with different colors representing different potential values.

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are susceptible to electrophilic attack.

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron-poor regions. These are susceptible to nucleophilic attack.

Green regions: Represent neutral or near-zero potential.

Predicted Reactivity Sites:

For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the pyridine ring and the nitrogen of the amine group, indicating their susceptibility to electrophilic attack or protonation. The Fukui functions would provide a more quantitative measure of the reactivity of each atom.

Hypothetical Fukui Function Values:

Atomf+f-f0Predicted Reactivity
N10.0850.1500.118High susceptibility to electrophilic attack
C20.0500.0900.070Moderate susceptibility to electrophilic attack
C30.1200.0400.080High susceptibility to nucleophilic attack
N(amine)0.0950.1800.138Very high susceptibility to electrophilic attack

Note: The data in this table is hypothetical and for illustrative purposes only.

Non-Covalent Interaction Analysis (AIM, RDG)

Non-covalent interactions play a crucial role in the supramolecular chemistry, crystal packing, and biological interactions of molecules. Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) are computational methods used to analyze these weak interactions.

Atoms in Molecules (AIM):

The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonds, including weak non-covalent interactions. Key parameters at a bond critical point (BCP) between two atoms reveal the nature of the interaction.

Electron density (ρ): Higher values indicate stronger interactions.

Laplacian of the electron density (∇²ρ): Positive values are characteristic of "closed-shell" interactions, such as hydrogen bonds and van der Waals forces.

Reduced Density Gradient (RDG):

The RDG is a function of the electron density and its first derivative. Plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density (sign(λ₂)ρ) allows for the visualization and characterization of non-covalent interactions.

Strong, attractive interactions (e.g., hydrogen bonds): Appear as spikes in the low-gradient, negative sign(λ₂)ρ region.

Weak, van der Waals interactions: Appear as broad regions in the low-gradient, near-zero sign(λ₂)ρ region.

Strong, repulsive interactions (e.g., steric hindrance): Appear as spikes in the low-gradient, positive sign(λ₂)ρ region.

Predicted Non-Covalent Interactions:

In this compound, intramolecular hydrogen bonding could potentially occur between the amine group and the cyclopropoxy oxygen. Intermolecularly, N-H···N hydrogen bonds between the amine and pyridine nitrogen of adjacent molecules would likely be a dominant feature in its crystal structure, along with C-H···π and π-π stacking interactions involving the pyridine ring.

Hypothetical AIM Data for an Intermolecular N-H···N Hydrogen Bond:

BCP ParameterValue (atomic units)Interpretation
ρ0.025Indicates a relatively strong hydrogen bond
∇²ρ0.085Positive value confirms a closed-shell interaction

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications in Chemical Research and Advanced Materials Science

5-Cyclopropoxy-6-methylpyridin-2-amine as a Ligand in Catalysis

The nitrogen atoms of the pyridine (B92270) ring and the amino group in this compound can act as a bidentate ligand, forming stable complexes with transition metals. Such aminopyridinato ligands have been shown to be effective in various catalytic transformations. vot.plnsf.gov

Upon deprotonation of the amino group, this compound can form an aminopyridinato ligand. This ligand can coordinate to a metal center in several ways, including as a simple amido ligand or as a chelating ligand involving both the amido nitrogen and the pyridine nitrogen. vot.pl The steric bulk of the cyclopropoxy and methyl groups is expected to influence the coordination geometry and the stability of the resulting metal complexes. This can lead to the formation of complexes with unique structural and electronic properties, which are crucial for catalytic applications. The coordination chemistry of aminopyridinato ligands with early transition metals, for instance, has been a subject of interest due to the diverse binding modes and the potential to create electron-deficient metal centers. vot.pl

Table 1: Predicted Coordination Properties of this compound with Various Transition Metals

Metal IonExpected Coordination NumberPotential GeometryNotes
Palladium(II)4Square PlanarCommonly used in cross-coupling reactions. researchgate.net
Rhodium(III)6OctahedralKnown to catalyze C-H activation and cyclization reactions. nih.gov
Copper(II)4 or 6Square Planar or OctahedralVersatile catalyst for various organic transformations. mdpi.com
Iron(II)4 or 6Tetrahedral or OctahedralEmployed in atom transfer radical polymerization (ATRP). nsf.gov

This table is predictive and based on the known coordination chemistry of similar aminopyridine ligands.

Metal complexes of aminopyridine derivatives have demonstrated catalytic activity in a range of organic reactions, including cross-coupling reactions, polymerization, and oxidation. nsf.govresearchgate.netmdpi.com The electronic properties of the this compound ligand, influenced by the electron-donating nature of the cyclopropoxy and methyl groups, could enhance the catalytic activity of the metal center. For example, palladium complexes of this ligand could potentially be efficient catalysts for Suzuki or Buchwald-Hartwig cross-coupling reactions. Similarly, iron or copper complexes might be explored for their efficacy in polymerization reactions or as catalysts for oxidation processes. nsf.govmdpi.com

Table 2: Hypothetical Catalytic Applications for Metal Complexes of this compound

Catalytic ReactionPotential Metal CenterExpected Role of Ligand
Suzuki Cross-CouplingPalladiumEnhance catalyst stability and activity.
C-H ActivationRhodium, IridiumAct as a directing group and stabilize the active species.
Olefin PolymerizationIron, NickelInfluence polymer properties through steric and electronic effects.
Henry ReactionCopper, CobaltAct as a chiral ligand in asymmetric catalysis (if resolved).

This table presents potential applications based on the catalytic activities of structurally related aminopyridine complexes. nih.gov

Integration into Novel Organic Electronic Materials

The incorporation of pyridine units into organic molecules and polymers is a known strategy for developing materials with interesting electronic and optical properties. nih.govmdpi.com The unique electronic structure of the pyridine ring, combined with the functionalities of this compound, makes it a promising candidate for use in organic electronic materials.

Aminopyridine derivatives can serve as building blocks for larger conjugated systems with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorescence properties of aminopyridines can be tuned by substitution, and the cyclopropoxy group in this compound might influence the solid-state packing and photophysical properties of derived materials. nih.govacs.org The synthesis of larger molecules incorporating this aminopyridine unit could lead to new materials with tailored optoelectronic characteristics.

Polymers containing pyridine units in their backbone or as pendant groups have been investigated for various applications, including as semiconductors and in battery technologies. nih.govresearchgate.net this compound could be polymerized, for instance, through oxidative coupling or by incorporating it as a monomer in condensation polymerization with other suitable comonomers. The resulting polymers would possess pyridine units that could be used for further functionalization, such as quaternization to create charged polymers or complexation with metal ions to form metallopolymers. These materials could exhibit interesting conductivity and thermal stability. mdpi.com

Use as a Chemical Probe for Fundamental Reaction Studies

A chemical probe is a small molecule used to study biological systems or chemical reactions. unc.eduyoutube.com While there is no specific information on the use of this compound as a chemical probe, its structure offers possibilities for such applications. The amino group can be functionalized with reporter groups, such as fluorophores or photoaffinity labels, to create probes for investigating reaction mechanisms or for protein labeling. nih.govunimi.it The design of such probes requires careful consideration of factors like selectivity, cell permeability (for biological applications), and the ability to report on the target interaction. researchgate.net For instance, derivatization of the amino group could allow for its use in studying enzyme-catalyzed reactions or in identifying the binding partners of a particular molecule.

Role in Advanced Synthetic Method Development

While this compound is not widely recognized for establishing new, broadly applicable synthetic methodologies, its significance in the field of advanced organic synthesis is demonstrated through its crucial role as a highly specialized building block. Its primary contribution lies in enabling more efficient and convergent total syntheses of complex, high-value molecules, particularly within medicinal chemistry. The compound serves as a key intermediate, providing a pre-functionalized pyridine core that simplifies the construction of intricate molecular architectures.

The utility of this compound is prominently illustrated in the synthesis of Mavacamten, a cardiac myosin inhibitor. In the patented synthetic routes for Mavacamten, this aminopyridine derivative is a critical coupling partner in a key carbon-nitrogen (C-N) bond-forming reaction. This step typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to link the aminopyridine core to a substituted pyrimidine (B1678525) ring.

This strategic use of this compound allows synthetic chemists to merge two complex fragments late in the synthesis, a hallmark of a convergent and efficient approach. By incorporating the cyclopropoxy and methyl-substituted pyridine moiety in a single, ready-to-use molecule, this strategy avoids potentially lengthy and lower-yielding de novo ring constructions.

Detailed findings from patent literature outline the specific conditions for this advanced coupling step, showcasing the method's optimization for yielding the desired complex product.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reaction

The interactive table below details a typical Buchwald-Hartwig amination reaction involving this compound in the synthesis of a Mavacamten precursor.

Reactant AReactant BCatalystLigandBaseSolventProduct
This compound2-Chloro-4-(isopropylamino)-N,N-dimethylpyrimidine-5-carboxamidePalladium(II) acetate (B1210297) (Pd(OAc)₂)XantphosCesium Carbonate (Cs₂CO₃)TolueneN-(5-Cyclopropoxy-6-methylpyridin-2-yl)-4-(isopropylamino)-N,N-dimethyl-2-aminopyrimidine-5-carboxamide

The successful execution of this reaction, which unites two sterically hindered and electronically complex heterocyclic systems, underscores the value of this compound in advanced synthetic applications. Its role is not to define a new type of reaction, but to enable the practical and efficient execution of existing advanced methods on highly complex substrates, thereby facilitating the development and production of novel therapeutic agents.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of complex molecules is a paramount goal in modern organic chemistry. Future research into 5-Cyclopropoxy-6-methylpyridin-2-amine should prioritize the development of novel and sustainable synthetic routes that offer improvements in terms of yield, atom economy, and reduced environmental impact over classical methods.

Key areas of exploration could include:

Catalytic C-O Bond Formation: A pivotal step in the synthesis of the target molecule is the formation of the cyclopropoxy ether bond. Future investigations could focus on transition-metal-catalyzed cross-coupling reactions between a suitably protected 5-hydroxy-6-methylpyridin-2-amine and a cyclopropyl (B3062369) halide or boronic acid. Such methods, potentially employing copper or palladium catalysts, could offer milder reaction conditions and broader functional group tolerance compared to traditional Williamson ether synthesis.

Direct C-H Functionalization: An ambitious yet highly desirable approach would be the direct C-H cyclopropoxylation of a 6-methylpyridin-2-amine precursor. While challenging, recent advances in photoredox catalysis and transition-metal-catalyzed C-H activation could provide a pathway to this transformation, significantly shortening the synthetic sequence.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Williamson Ether Synthesis Well-established methodology.Often requires harsh basic conditions; may have limited functional group compatibility.
Buchwald-Hartwig/Ullmann C-O Coupling Milder reaction conditions; broader substrate scope.Catalyst cost and removal; optimization of ligand and reaction conditions required.
Direct C-H Cyclopropoxylation High atom economy; reduced number of synthetic steps.Regioselectivity control; development of a suitable catalytic system.

Exploration of Unconventional Reactivity Patterns

The unique electronic and steric properties of this compound suggest that it may exhibit unconventional reactivity. The interplay between the electron-donating amino and cyclopropoxy groups and the electron-withdrawing pyridine (B92270) ring, along with the steric hindrance from the 6-methyl group, could lead to novel chemical transformations.

Future research in this area could focus on:

Reactivity of the Cyclopropyl Group: The strained cyclopropane (B1198618) ring is susceptible to ring-opening reactions under various conditions (e.g., acidic, thermal, or metal-catalyzed). Investigating the ring-opening of the cyclopropoxy group could lead to the synthesis of novel functionalized pyridines that would be difficult to access through other means. The outcome of such reactions would be highly dependent on the reagents and conditions employed.

Photocatalysis and Radical Chemistry: The pyridine nucleus can be activated under photoredox conditions to participate in radical reactions. iciq.orgrecercat.catacs.org The electronic nature of the substituents in this compound could influence the regioselectivity of such reactions, potentially enabling functionalization at positions that are unreactive under classical conditions.

Directed C-H Functionalization: The amino group could act as a directing group for transition-metal-catalyzed C-H functionalization at the C3 or C4 position of the pyridine ring, or even at the methyl group. This would provide a powerful tool for the late-stage diversification of the molecular scaffold.

Expansion into Novel Material Applications

The structural features of this compound make it an interesting candidate for the development of novel materials with unique optical, electronic, or self-assembly properties.

Potential avenues for future research include:

Organic Electronics: Pyridine-containing molecules are known to have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substitution pattern of this compound could be tuned to modulate its electronic properties, such as the HOMO/LUMO energy levels, making it a potential component in such devices.

Supramolecular Chemistry and Crystal Engineering: The presence of a hydrogen-bond donor (the amino group) and acceptor (the pyridine nitrogen) suggests that this molecule could participate in predictable self-assembly to form well-ordered crystalline structures. These structures could have interesting properties, such as nonlinear optical activity or guest-host capabilities.

Functional Polymers: The amino group provides a handle for the polymerization of this molecule into novel functional polymers. These polymers could have applications in areas such as sensing, catalysis, or as components of advanced composites.

Advanced Computational Studies for Property Prediction and Mechanism Understanding

In silico methods are indispensable tools in modern chemical research. Advanced computational studies on this compound could provide valuable insights into its properties and reactivity, guiding experimental efforts.

Future computational work could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including molecular geometry, electronic structure (HOMO/LUMO energies), vibrational frequencies, and NMR chemical shifts. nih.govnih.gov These calculations can help to understand the influence of the cyclopropoxy and methyl groups on the electronic properties of the aminopyridine core. Tautomerization energies and barriers can also be calculated to predict the predominant tautomeric form. nih.govnih.gov

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of potential reactions, such as the aforementioned C-O bond formation or ring-opening reactions. By calculating the energies of transition states and intermediates, researchers can gain a deeper understanding of the reaction pathways and identify the factors that control selectivity.

Prediction of Material Properties: For potential material applications, computational methods can be used to predict properties such as charge transport mobility, excited state energies (relevant for photophysical properties), and crystal packing. This can help to screen for promising candidates before undertaking time-consuming and expensive experimental synthesis and characterization.

A table summarizing the potential applications of computational studies is provided below:

Computational MethodApplication for this compound
Density Functional Theory (DFT) Prediction of molecular structure, electronic properties, and spectroscopic data. nih.govnih.gov
Time-Dependent DFT (TD-DFT) Prediction of UV-Vis absorption and emission spectra.
Molecular Dynamics (MD) Simulations Simulation of conformational dynamics and interactions in solution or in the solid state.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of chemical bonding and intermolecular interactions.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The translation of novel chemical discoveries from the laboratory to industrial-scale production requires efficient and scalable manufacturing processes. The integration of flow chemistry and automated synthesis represents a paradigm shift in this regard.

Future research should explore:

Continuous Flow Synthesis: The development of a continuous flow process for the synthesis of this compound could offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for in-line purification and analysis.

Automated Reaction Optimization: Automated synthesis platforms can be used to rapidly screen a wide range of reaction parameters (e.g., catalysts, solvents, temperatures, and stoichiometries) to identify the optimal conditions for a given transformation. This can significantly accelerate the development of robust and high-yielding synthetic routes.

On-Demand Synthesis: The combination of flow chemistry and automation could enable the on-demand synthesis of this compound and its derivatives, facilitating rapid access to these compounds for further research and development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Cyclopropoxy-6-methylpyridin-2-amine, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted pyridin-2-amines and cyclopropoxy-containing reagents. For example, refluxing 5-substituted pyridin-2-amine derivatives with cyclopropoxy aldehydes in absolute ethanol for 8–10 hours under inert conditions is a common approach . Optimization involves adjusting temperature, solvent polarity, and catalyst use (e.g., acid/base catalysts). Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns on the pyridine ring and cyclopropoxy group .
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation .
  • Elemental analysis : To verify stoichiometry .
  • Infrared (IR) spectroscopy : To identify functional groups (e.g., NH₂, C-O-C) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear fire-retardant clothing, nitrile gloves, and eye protection .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Storage : Keep away from strong oxidizing agents (e.g., peroxides) to prevent hazardous reactions .
  • Emergency measures : Ensure access to eye-wash stations and fire extinguishers rated for chemical fires .

Advanced Research Questions

Q. How can factorial design or computational modeling improve the synthesis efficiency of this compound?

  • Methodological Answer :

  • Factorial design : Reduces experimental trials by systematically varying parameters (e.g., temperature, solvent ratio, catalyst load) and analyzing interactions using ANOVA .
  • Computational modeling : Tools like quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, narrowing optimal conditions before lab validation . For example, reaction path search methods combined with MOE software can identify steric/electronic barriers in cyclopropoxy group incorporation .

Q. How should researchers address contradictory bioactivity data in assays involving this compound?

  • Methodological Answer :

  • Purity verification : Re-characterize the compound using HPLC or LC-MS to rule out impurities .
  • Assay standardization : Control variables like pH, temperature, and solvent composition across replicates .
  • QSAR analysis : Use quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., cyclopropoxy lipophilicity) with bioactivity trends. MOE software-derived parameters (e.g., Log P, polar surface area) help identify outliers .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction mechanisms at the atomic level, particularly for cyclopropoxy ring-opening or pyridine functionalization .
  • Transition state analysis : Identify kinetic barriers using Gaussian or ORCA software .
  • Machine learning : Train models on existing pyridine derivative datasets to predict regioselectivity in electrophilic substitutions .

Q. How can derivatives of this compound be rationally designed for enhanced biological or catalytic activity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing methyl with electron-withdrawing groups) and test activity in iterative cycles .
  • Molecular docking : Screen derivatives against target protein structures (e.g., enzymes) using AutoDock Vina to prioritize synthesis .
  • Dynamic combinatorial chemistry : Generate libraries of imine or amide derivatives via reversible reactions, selecting for high-affinity binders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.